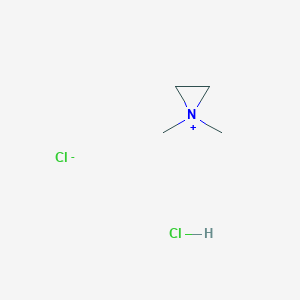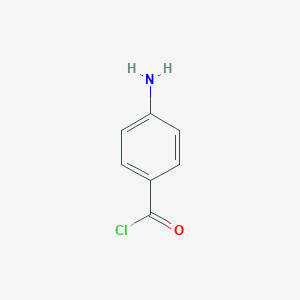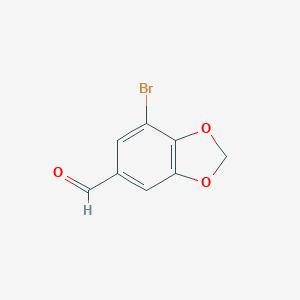
Nitric acid, cerium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid, cerium salt, commonly known as cerium nitrate, is a compound that consists of cerium ions and nitrate ions. Cerium is a rare earth element, and its nitrate salts are typically found in two oxidation states: cerium(III) and cerium(IV). These salts are used in various applications due to their unique chemical properties, including their ability to act as oxidizing agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium nitrate can be synthesized by reacting cerium oxide (CeO₂) with nitric acid (HNO₃). The reaction typically involves dissolving cerium oxide in concentrated nitric acid, followed by evaporation to obtain cerium nitrate crystals. The reaction can be represented as: [ \text{CeO}_2 + 4\text{HNO}_3 \rightarrow \text{Ce(NO}_3\text{)}_4 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, cerium nitrate is produced by dissolving cerium oxide in nitric acid under controlled conditions. The solution is then evaporated to yield cerium nitrate crystals. The process may involve additional purification steps to ensure the desired purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Cerium nitrate undergoes various chemical reactions, including:
Oxidation: Cerium(IV) nitrate is a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: Cerium(III) nitrate can be reduced to cerium(IV) nitrate under specific conditions.
Substitution: Cerium nitrate can participate in substitution reactions where nitrate ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Cerium(IV) nitrate is often used in the presence of strong acids like sulfuric acid (H₂SO₄) to oxidize organic compounds.
Reduction Reactions: Reducing agents such as hydrogen peroxide (H₂O₂) can be used to convert cerium(III) nitrate to cerium(IV) nitrate.
Substitution Reactions: Ligands such as ammonia (NH₃) or phosphates can replace nitrate ions in cerium nitrate solutions.
Major Products:
Oxidation: The oxidation of organic compounds by cerium(IV) nitrate typically results in the formation of carbonyl compounds.
Reduction: The reduction of cerium(III) nitrate produces cerium(IV) nitrate.
Substitution: Substitution reactions yield various cerium complexes depending on the ligands used.
Aplicaciones Científicas De Investigación
Cerium nitrate has a wide range of scientific research applications, including:
Chemistry: Used as an oxidizing agent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a component in certain staining techniques.
Medicine: Utilized in burn treatment creams, often in combination with silver sulfadiazine, to reduce infection and promote healing.
Industry: Applied in the production of glass and ceramics, as well as in the purification of water and air
Mecanismo De Acción
The mechanism of action of cerium nitrate involves its ability to act as an oxidizing agent. Cerium(IV) nitrate can accept electrons from other compounds, leading to their oxidation. This property is particularly useful in organic synthesis, where cerium nitrate can oxidize alcohols to aldehydes or ketones. In biological systems, cerium nitrate can interact with cellular components, leading to oxidative stress and potential antimicrobial effects .
Comparación Con Compuestos Similares
Cerium nitrate can be compared with other rare earth nitrates, such as lanthanum nitrate and neodymium nitrate. While all these compounds share similar chemical properties, cerium nitrate is unique due to its strong oxidizing ability in the cerium(IV) state. This makes it particularly useful in applications requiring powerful oxidizing agents. Similar compounds include:
- Lanthanum nitrate (La(NO₃)₃)
- Neodymium nitrate (Nd(NO₃)₃)
- Samarium nitrate (Sm(NO₃)₃)
Cerium nitrate stands out due to its higher oxidation potential and broader range of applications .
Propiedades
Número CAS |
17309-53-4 |
|---|---|
Fórmula molecular |
CeHNO3 |
Peso molecular |
203.129 g/mol |
Nombre IUPAC |
cerium;nitric acid |
InChI |
InChI=1S/Ce.HNO3/c;2-1(3)4/h;(H,2,3,4) |
Clave InChI |
ODPUKHWKHYKMRK-UHFFFAOYSA-N |
SMILES |
[N+](=O)(O)[O-].[Ce+3].[Ce+4] |
SMILES canónico |
[N+](=O)(O)[O-].[Ce] |
Key on ui other cas no. |
17309-53-4 |
Números CAS relacionados |
10108-73-3 (Ce(+3) salt) 13093-17-9 (Ce(+4) salt) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















